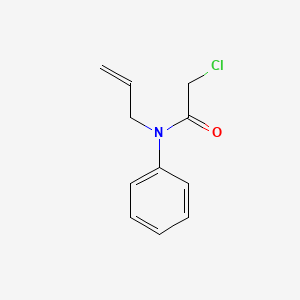

N-allyl-2-chloro-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-allyl-2-chloro-N-phenylacetamide” is a chemical compound with the empirical formula C11H12ClNO . It has a molecular weight of 209.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of “N-allyl-2-chloro-N-phenylacetamide” isC=CCN(C(CCl)=O)C1=CC=CC=C1 . This provides a way to visualize the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-allyl-2-chloro-N-phenylacetamide” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the resources I found.Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Applications

The electrochemical reduction of 2-chloro-N-phenylacetamides, including compounds similar to N-allyl-2-chloro-N-phenylacetamide, has been explored at carbon and silver cathodes in dimethylformamide (DMF). This research demonstrates the feasibility of using electrochemical methods to cleave carbon-chlorine bonds in chloroacetamides, leading to the formation of dechlorinated amide products and N-alkyl-N-phenylanilines. The study provides insights into the mechanisms of electrochemical reductions, involving both radical and carbanion intermediates, depending on the substrate structure (Pasciak et al., 2014).

Microwave-Assisted Benzylation

N-Phenyl-2-phenylacetamide, structurally related to N-allyl-2-chloro-N-phenylacetamide, has been alkylated under microwave irradiation without the use of solvents. This method highlights the potential of microwave-assisted synthesis to efficiently produce N-alkylated products, with N-alkylation being the predominant pathway. This research could be relevant for the modification of N-allyl-2-chloro-N-phenylacetamide to enhance its properties or for the synthesis of derivatives (Mijin et al., 2008).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide has been utilized as a building block for the synthesis of thiazolo[3,2-a]pyrimidinones, indicating its potential as a versatile precursor for heterocyclic compounds. The methodology involves the formation of ring-annulated products through the elimination of by-products like aniline. This synthetic approach could be applicable to N-allyl-2-chloro-N-phenylacetamide for the generation of novel heterocyclic structures with potential biological activities (Janardhan et al., 2014).

Antifungal Activity Studies

2-Chloro-N-phenylacetamide has shown promising antifungal activity against strains of Aspergillus niger, suggesting its potential as a lead compound for antifungal drug development. The study also explored its mechanism of action, likely involving interaction with ergosterol in the fungal plasma membrane, and assessed its cytotoxic and genotoxic profiles, indicating a low potential for harm. This research opens the door for further investigation into the antifungal applications of chloroacetamides, including N-allyl-2-chloro-N-phenylacetamide, and their optimization for clinical use (Ferreira et al., 2023).

Catalytic Synthesis Innovations

The catalytic synthesis of N-phenylacetamide, a compound related to N-allyl-2-chloro-N-phenylacetamide, using thiamine hydrochloride represents a novel green synthesis technology. This method features high recovery, fewer side effects, and simple post-treatment processes, highlighting an eco-friendly approach to synthesizing acetamide derivatives. Such catalytic methods could potentially be adapted for the synthesis of N-allyl-2-chloro-N-phenylacetamide, offering a more sustainable and efficient production route (Feng, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-phenyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAYWAKBIPTVNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560011 |

Source

|

| Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-chloro-N-phenylacetamide | |

CAS RN |

60901-60-2 |

Source

|

| Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

acetic acid](/img/structure/B1316894.png)